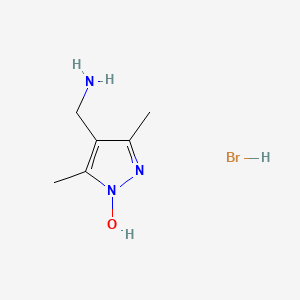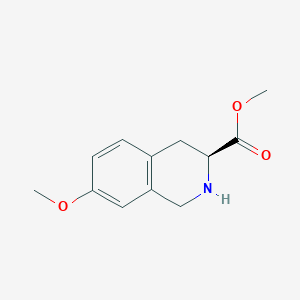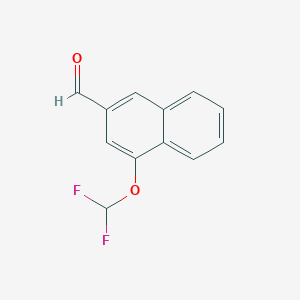![molecular formula C13H10N2O2 B11881092 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona es un compuesto heterocíclico que contiene nitrógeno. Pertenece a la familia de las quinoxalinas, que es conocida por sus diversas actividades biológicas y aplicaciones significativas en química medicinal. La estructura de este compuesto incluye un anillo de benceno y pirazina fusionados, lo que lo convierte en un componente crucial en diversas aplicaciones farmacológicas e industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona típicamente implica la condensación de dimetil oxalato con o-fenilendiamina. Esta reacción procede en condiciones suaves, a menudo en presencia de un catalizador para mejorar el rendimiento y la pureza del producto .
Métodos de producción industrial: Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr altos rendimientos y rentabilidad. Técnicas como la síntesis asistida por microondas y la catálisis de transferencia de fase se han empleado para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades específicas .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Las reacciones de halogenación y nitración se llevan a cabo utilizando reactivos como bromo y ácido nítrico.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de quinoxalina, que han mostrado una gran promesa en diversas aplicaciones farmacológicas .
Aplicaciones Científicas De Investigación
7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas orgánicas complejas y polímeros.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y los procesos celulares.
Medicina: Ha mostrado potencial en el desarrollo de fármacos para el tratamiento del cáncer, las infecciones bacterianas y los trastornos neurológicos.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y agroquímicos
Mecanismo De Acción
El mecanismo de acción de 7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona implica su interacción con objetivos moleculares y vías específicas. Actúa inhibiendo ciertas enzimas y receptores, modulando así diversos procesos biológicos. La capacidad del compuesto para interferir con los mecanismos de síntesis y reparación del ADN lo convierte en un potente agente anticancerígeno .
Compuestos similares:
- Quinoxalinediona
- 1,4-Dihidroquinoxalina-2,3-diona
- 7-Bromo-2-(1-metil-1H-pirazol-4-il)quinoxalina
Singularidad: 7-Metil-1,2-dihidrobenzo[g]quinoxalina-5,10-diona destaca por sus características estructurales únicas y sus amplias actividades biológicas. Su capacidad para sufrir diversas modificaciones químicas permite la creación de derivados con propiedades farmacológicas mejoradas .
Comparación Con Compuestos Similares
- Quinoxalinedione
- 1,4-Dihydroquinoxaline-2,3-dione
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its unique structural features and broad-spectrum biological activities. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced pharmacological properties .
Propiedades
Fórmula molecular |
C13H10N2O2 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
7-methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-3-8-9(6-7)13(17)11-10(12(8)16)14-4-5-15-11/h2-3,5-6,14H,4H2,1H3 |
Clave InChI |
RMMMAOMUYHNWEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)N=CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)





